(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol
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Overview
Description
(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol is an organic compound with the chemical formula C15H21NO. It is a white solid with a unique spirocyclic structure, which includes a benzyl group and an azaspiro ring system.
Safety and Hazards
The safety information for a related compound, “{6-benzyl-6-azaspiro[3.4]octan-8-yl}methanamine”, includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The compound’s structure, particularly the presence of a benzyl group and a spirocyclic system, suggests it may interact with its targets through hydrophobic interactions and possibly π-π stacking .
Biochemical Pathways
The biochemical pathways affected by “(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol” are currently unknown due to the lack of information about its biological targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “(6-Benzyl-6-azaspiro[3Its molecular weight (23133 g/mol) is within the range generally favorable for oral bioavailability .
Result of Action
The molecular and cellular effects of “this compound” are currently unknown due to the lack of information about its biological targets .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “(6-Benzyl-6-azaspiro[3Like most organic compounds, its stability, solubility, and bioavailability could potentially be influenced by factors such as ph, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol typically involves the following steps:
Formation of the Azaspiro Ring: The azaspiro ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted piperidine derivative.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the azaspiro ring system.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Benzyl ketone or benzyl aldehyde derivatives.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the benzyl group.
Scientific Research Applications
(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
(6-Benzyl-6-azaspiro[3.4]octan-8-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(6-Benzyl-6-azaspiro[3.4]octan-8-yl)amine: Contains an amine group instead of methanol.
(6-Benzyl-6-azaspiro[3.4]octan-8-yl)acetate: Features an acetate group instead of methanol.
Uniqueness
(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol is unique due to its specific spirocyclic structure and the presence of both a benzyl group and a methanol group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(6-benzyl-6-azaspiro[3.4]octan-8-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-11-14-10-16(12-15(14)7-4-8-15)9-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVOOPVDGINFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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